3-{[1-ethyl-3-(propylcarbamoyl)-1H-pyrazol-4-yl]carbamoyl}bicyclo[2.2.1]heptane-2-carboxylic acid
Overview
Description
3-{[1-ethyl-3-(propylcarbamoyl)-1H-pyrazol-4-yl]carbamoyl}bicyclo[2.2.1]heptane-2-carboxylic acid is a complex organic compound featuring a bicyclic structure. This compound is notable for its unique combination of a bicyclo[2.2.1]heptane core and a pyrazole moiety, which imparts distinct chemical and biological properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-{[1-ethyl-3-(propylcarbamoyl)-1H-pyrazol-4-yl]carbamoyl}bicyclo[2.2.1]heptane-2-carboxylic acid typically involves multi-step organic reactions. The process begins with the formation of the bicyclo[2.2.1]heptane core, followed by the introduction of the pyrazole ring and subsequent functionalization to attach the carbamoyl groups. Specific reaction conditions, such as temperature, solvents, and catalysts, are optimized to achieve high yields and purity.
Industrial Production Methods
Industrial production of this compound may involve scalable synthetic routes that ensure cost-effectiveness and reproducibility. Techniques such as continuous flow synthesis and automated reaction systems can be employed to enhance efficiency and minimize waste.
Chemical Reactions Analysis
Types of Reactions
3-{[1-ethyl-3-(propylcarbamoyl)-1H-pyrazol-4-yl]carbamoyl}bicyclo[2.2.1]heptane-2-carboxylic acid undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups or modify existing ones.
Reduction: Reduction reactions can be used to alter the oxidation state of specific atoms within the molecule.
Substitution: Nucleophilic and electrophilic substitution reactions can be employed to replace specific atoms or groups within the molecule.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents (e.g., potassium permanganate), reducing agents (e.g., lithium aluminum hydride), and various nucleophiles and electrophiles. Reaction conditions such as temperature, pressure, and solvent choice are carefully controlled to achieve the desired transformations.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids or ketones, while reduction may produce alcohols or amines.
Scientific Research Applications
3-{[1-ethyl-3-(propylcarbamoyl)-1H-pyrazol-4-yl]carbamoyl}bicyclo[2.2.1]heptane-2-carboxylic acid has diverse applications in scientific research, including:
Chemistry: The compound is used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: It serves as a probe to study biological processes and interactions at the molecular level.
Medicine: The compound is investigated for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: It is utilized in the development of new materials and as a catalyst in industrial processes.
Mechanism of Action
The mechanism of action of 3-{[1-ethyl-3-(propylcarbamoyl)-1H-pyrazol-4-yl]carbamoyl}bicyclo[2.2.1]heptane-2-carboxylic acid involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may modulate the activity of these targets by binding to their active sites or altering their conformation. This interaction can trigger a cascade of biochemical events, leading to the observed biological effects.
Comparison with Similar Compounds
Similar Compounds
Bicyclo[2.2.1]heptane-2-carboxylic acid: Shares the bicyclic core but lacks the pyrazole moiety.
Bicyclo[2.2.1]hept-5-ene-2-carboxylic acid: Contains a similar bicyclic structure with an additional double bond.
2-Norbornanecarboxylic acid: Another bicyclic compound with a different substitution pattern.
Uniqueness
The uniqueness of 3-{[1-ethyl-3-(propylcarbamoyl)-1H-pyrazol-4-yl]carbamoyl}bicyclo[2.2.1]heptane-2-carboxylic acid lies in its combination of a bicyclic core and a pyrazole ring, which imparts distinct chemical reactivity and biological activity. This structural arrangement allows for versatile applications in various fields of research and industry.
Properties
IUPAC Name |
3-[[1-ethyl-3-(propylcarbamoyl)pyrazol-4-yl]carbamoyl]bicyclo[2.2.1]heptane-2-carboxylic acid | |
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Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H26N4O4/c1-3-7-19-17(24)15-12(9-22(4-2)21-15)20-16(23)13-10-5-6-11(8-10)14(13)18(25)26/h9-11,13-14H,3-8H2,1-2H3,(H,19,24)(H,20,23)(H,25,26) | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
BEFORCFFPINKCM-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCNC(=O)C1=NN(C=C1NC(=O)C2C3CCC(C3)C2C(=O)O)CC | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H26N4O4 | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
362.4 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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